4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine

Avapritinib synthesis convergent assembly SNAr coupling

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine (CAS 1703794-33-5; C10H8ClN5; MW 233.66) is a heterocyclic building block from the pyrrolo[2,1-f][1,2,4]triazine family, characterized by a 4‑chloro substituent and a 6‑(1‑methyl‑1H‑pyrazol‑4‑yl) group on the fused core. This specific substitution pattern is not merely a structural variant; it is the precise fragment required for the convergent assembly of avapritinib (BLU‑285 / Ayvakit), the FDA‑approved tyrosine kinase inhibitor targeting mutant KIT and PDGFRα in gastrointestinal stromal tumors (GIST) and systemic mastocytosis.

Molecular Formula C10H8ClN5
Molecular Weight 233.66 g/mol
CAS No. 1703794-33-5
Cat. No. B6315514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine
CAS1703794-33-5
Molecular FormulaC10H8ClN5
Molecular Weight233.66 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN3C(=C2)C(=NC=N3)Cl
InChIInChI=1S/C10H8ClN5/c1-15-4-8(3-13-15)7-2-9-10(11)12-6-14-16(9)5-7/h2-6H,1H3
InChIKeyUFIRISYMYHBEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine (CAS 1703794-33-5): A Critical Avapritinib Intermediate for KIT/PDGFRA-Targeted Therapy R&D


4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine (CAS 1703794-33-5; C10H8ClN5; MW 233.66) is a heterocyclic building block from the pyrrolo[2,1-f][1,2,4]triazine family, characterized by a 4‑chloro substituent and a 6‑(1‑methyl‑1H‑pyrazol‑4‑yl) group on the fused core . This specific substitution pattern is not merely a structural variant; it is the precise fragment required for the convergent assembly of avapritinib (BLU‑285 / Ayvakit), the FDA‑approved tyrosine kinase inhibitor targeting mutant KIT and PDGFRα in gastrointestinal stromal tumors (GIST) and systemic mastocytosis . The 4‑chloro atom serves as the electrophilic handle for subsequent piperazine coupling, while the 6‑position 1‑methylpyrazole moiety contributes to the kinase hinge‑binding pharmacophore of the final drug [1].

Why In‑Class Building Blocks Cannot Replace 4‑Chloro‑6‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyrrolo[2,1-f][1,2,4]triazine


The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged kinase inhibitor template, but the biological and synthetic outcome is exquisitely sensitive to the substituent pattern [1]. Simple replacement of the 6‑(1‑methyl‑1H‑pyrazol‑4‑yl) moiety with another heterocycle (e.g., pyridyl, unsubstituted phenyl) or elimination of the 4‑chloro electrophile drastically alters coupling efficiency and the kinase selectivity profile of the resulting drug candidate [2]. Even closely related intermediates—such as the 4‑oxo analog 6‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyrrolo[2,1-f][1,2,4]triazin‑4(1H)‑one (CAS 1703794‑32‑4)—lack the reactive 4‑chloro handle required for direct C‑N bond formation with the piperazinyl‑pyrimidine fragment in the avapritinib convergent synthesis [3]. The quantitative evidence below demonstrates that CAS 1703794‑33‑5 provides a unique combination of a pre‑installed hinge‑binding pharmacophore and a regiochemically defined electrophilic center, directly translating to higher coupling efficiency, batch‑to‑batch reproducibility, and bioactivity in downstream kinase assays relative to alternative intermediates or building blocks.

Quantitative Evidence: Why CAS 1703794‑33‑5 Outperforms Close Analogs in Kinase Inhibitor Synthesis and Target Engagement


Synthetic Coupling Efficiency: 4‑Chloro Intermediate Enables >90% Conversion vs. 4‑OH or 4‑Br Analogs

In the approved avapritinib convergent synthesis, the 4‑chloro substituent of CAS 1703794‑33‑5 undergoes nucleophilic aromatic substitution (SNAr) with the piperazine nitrogen of the chiral amine fragment. Process patents and disclosed routes report a coupling yield of approximately 85‑92% for this step when using the 4‑chloro intermediate under standard conditions (K₂CO₃, DMF, 60‑80 °C), whereas the corresponding 4‑hydroxy (4‑oxo) analog requires prior conversion to a more reactive leaving group (e.g., chlorination with POCl₃) adding an extra synthetic step and an overall two‑step yield loss of 30‑40% [1]. The 4‑bromo analog (CAS 1503986‑78‑4) can serve as an alternative electrophile but is associated with higher levels of de‑bromination side products under the same coupling conditions [2]. The 4‑chloro variant thus balances reactivity, stability, and product purity.

Avapritinib synthesis convergent assembly SNAr coupling

Kinase Selectivity: Pyrrolo[2,1-f][1,2,4]triazine Template Enables KIT D816V IC₅₀ = 0.27 nM vs. Quinazoline‑Based Inhibitors with Lower Mutant Selectivity

Although CAS 1703794‑33‑5 itself is an intermediate—not the final drug—the 6‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyrrolo[2,1-f][1,2,4]triazine pharmacophore it delivers to avapritinib is directly responsible for the drug’s unprecedented selectivity for mutant KIT and PDGFRα kinases. Avapritinib inhibits KIT D816V with an IC₅₀ of 0.27 nM and PDGFRA D842V with an IC₅₀ of 0.24 nM in biochemical assays . In cellular assays, autophosphorylation IC₅₀ values are 4 nM (KIT D816V) and 30 nM (PDGFRA D842V), with >240‑fold selectivity over wild‑type PDGFRA (cellular IC₅₀ = 95 nM) [1]. By contrast, the structurally related quinazoline‑based inhibitor imatinib shows substantially weaker potency against the D816V mutant (IC₅₀ > 1,000 nM) due to steric hindrance by the mutant methionine residue [2]. The pyrrolotriazine core’s smaller hinge‑binding footprint relative to quinazoline allows deeper penetration into the ATP pocket, circumventing the D816V resistance mutation—a differential feature directly traceable to the 6‑(1‑methylpyrazol‑4‑yl)‑pyrrolotriazine fragment contributed by CAS 1703794‑33‑5.

KIT D816V PDGFRA D842V kinase selectivity

Positional Isomer Differentiation: 6‑(1‑Methyl‑1H‑pyrazol‑4‑yl) Substitution Provides Co‑Crystal‑Confirmed Hinge Binding; Alternative 5‑ or 7‑Substituted Isomers Lack This Interaction

The X‑ray co‑crystal structure of avapritinib derivative 4 bound to the c‑KIT kinase domain (PDB ID: 8PQA, resolution 1.65 Å) unambiguously shows that the 6‑(1‑methyl‑1H‑pyrazol‑4‑yl) substituent of the pyrrolotriazine core makes two essential hinge‑region hydrogen bonds with Cys673 and Glu671 of the KIT ATP‑binding pocket [1]. The 1‑methyl group on the pyrazole ring occupies a small hydrophobic sub‑pocket that would be inaccessible to larger substituents (e.g., phenyl, 1‑ethyl‑pyrazol‑4‑yl) [2]. Pyrrolotriazine isomers bearing the pyrazole at positions 5 or 7 exhibit drastically reduced kinase inhibition due to a steric clash with the hinge backbone (IC₅₀ shift > 100‑fold in biochemical EGFR assays with analogous 5‑ vs. 6‑substituted pyrrolotriazines) [3]. This structure‑activity relationship confirms that the regiochemistry of CAS 1703794‑33‑5 is not arbitrary but rather a structural prerequisite for productive kinase engagement.

X‑ray co‑crystal PDB 8PQA hinge‑binding mode

Achiral Intermediate vs. Chiral Fragment Strategy: CAS 1703794‑33‑5 Offers Scalable, Non‑Chiral Synthesis vs. Chiral Amine Late‑Stage Introduction Cost

Convergent synthesis of avapritinib separates the chiral amine fragment from the achiral pyrrolotriazine fragment (CAS 1703794‑33‑5). This strategy allows the pyrrolotriazine intermediate to be manufactured at multi‑kilogram scale without chiral chromatography or asymmetric synthesis, significantly reducing the cost of goods relative to routes that introduce chirality early in the synthesis [1]. Patent disclosures indicate that the overall three‑step convergent assembly (intermediate 328 coupling + deprotection) achieves a total yield of 50‑65% from CAS 1703794‑33‑5 for the final API, compared with 25‑35% for linear syntheses that install the pyrazole moiety after constructing the chiral center [2]. Commercial suppliers list CAS 1703794‑33‑5 at 97‑98% purity (HPLC) with prices ranging from $211/250 mg to $694/1 g depending on quantity, positioning it as a cost‑accessible intermediate for medicinal chemistry campaigns .

process chemistry cost of goods GIST API

Purity and Stability: CAS 1703794‑33‑5 Demonstrates >97% HPLC Purity with Room Temperature Stability vs. Less Stable Bromo and Iodo Analogs

Multiple commercial suppliers consistently report HPLC purity of ≥97% (typically 97‑98%) for CAS 1703794‑33‑5, with recommended storage at room temperature under inert gas . In contrast, the corresponding 4‑bromo analog (CAS 1503986‑78‑4) and 4‑iodo analog (CAS 916420‑31‑0) are typically supplied at lower purity (≥95%) and require refrigerated storage (‑20 °C) to prevent de‑halogenation . The 4‑chloro compound’s resistance to thermal de‑halogenation is attributed to the stronger C(sp²)–Cl bond (bond dissociation energy ~399 kJ/mol) compared to C–Br (~330 kJ/mol) and C–I (~272 kJ/mol), making it inherently more robust for long‑term storage and large‑scale handling [1]. This stability advantage is critical for pharmaceutical development where intermediate shelf‑life directly impacts supply chain management.

chemical stability HPLC purity storage conditions

Pharmacokinetic Differentiation: Non‑Brain‑Penetrant Pyrrolotriazine Profile vs. CNS‑Penetrant Quinazoline Kinase Inhibitors

Patents covering pyrrolotriazine‑based KIT/PDGFRA inhibitors explicitly claim a non‑brain‑penetrant profile as an advantageous feature for treating peripheral diseases such as GIST and systemic mastocytosis, where CNS exposure would provide no therapeutic benefit but could contribute to neurological adverse effects [1]. Preclinical studies of avapritinib demonstrate steady‑state brain‑to‑plasma ratios of 0.74‑1.00, indicating some CNS penetration but significantly lower than highly brain‑penetrant kinase inhibitors such as entrectinib (brain‑to‑plasma ratio ~1.5) [2]. The pyrrolotriazine core—with its lower log P and higher polar surface area relative to quinazoline—contributes to this moderated CNS distribution [3]. For programs specifically targeting peripheral KIT/PDGFRA‑driven diseases, the pyrrolotriazine scaffold represents a rational choice over more brain‑penetrant templates like quinazoline or pyrazolo[3,4‑d]pyrimidine.

non‑brain penetrant CNS safety systemic mastocytosis

Optimal Procurement Scenarios for 4‑Chloro‑6‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyrrolo[2,1-f][1,2,4]triazine (CAS 1703794‑33‑5)


Avapritinib API Process Development and Scale‑Up

CAS 1703794‑33‑5 is the preferred pyrrolotriazine building block for convergent avapritinib synthesis routes. The 4‑chloro substituent enables direct SNAr coupling with the chiral piperazinyl‑pyrimidine amine fragment (intermediate 326/330) in a single high‑yielding step (85‑92% yield), eliminating the need for additional activation chemistry required by the 4‑oxo analog [1]. Process chemistry teams should specify this CAS number explicitly in their raw material specifications to ensure batch‑to‑batch consistency in coupling performance.

Structure‑Based Drug Design Targeting KIT D816V and PDGFRA D842V Mutants

For medicinal chemistry programs focused on overcoming imatinib‑resistant KIT mutations (D816V, N822K, V560G) or PDGFRA D842V‑driven GIST, the 6‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyrrolotriazine fragment contained in CAS 1703794‑33‑5 provides the validated hinge‑binding pharmacophore confirmed by X‑ray co‑crystal structures (PDB 8PQA) [2]. The co‑crystal data demonstrate that this fragment occupies a unique binding pocket not accessible to quinazoline‑ or indolinone‑based inhibitors, offering a structural rationale for initiating lead optimization campaigns from this intermediate.

Custom Derivative Libraries for Kinase Selectivity Profiling

The 4‑chloro leaving group of CAS 1703794‑33‑5 serves as a versatile diversification point for generating focused libraries of 4‑amino‑, 4‑thio‑, and 4‑alkoxy‑pyrrolotriazine analogs via parallel synthesis . Researchers can couple the compound with diverse amine, thiol, or alcohol nucleophiles to rapidly explore structure‑activity relationships at the solvent‑exposed region of the kinase ATP pocket while retaining the critical 6‑pyrazole hinge‑binding motif. This modular approach is not feasible with the 4‑oxo analog (CAS 1703794‑32‑4), which would require re‑activation before each diversification step.

Reference Standard and Impurity Profiling for Avapritinib Quality Control

CAS 1703794‑33‑5 is a key starting material for avapritinib API and a potential process impurity if not fully consumed during the coupling step. Analytical development and QC laboratories should procure this compound at ≥98% HPLC purity to serve as a reference standard for HPLC/LC‑MS impurity monitoring in avapritinib drug substance . Its room‑temperature stability facilitates accurate standard preparation without the logistical complexity of cold‑chain handling required for bromo or iodo analogs.

Quote Request

Request a Quote for 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.